molecular formula C10H9N3O B8510098 N-Hydroxy-5-isoquinolinecarboximidamide

N-Hydroxy-5-isoquinolinecarboximidamide

Cat. No.: B8510098
M. Wt: 187.20 g/mol
InChI Key: GXVWNEBJMXPREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-5-isoquinolinecarboximidamide is a synthetic organic compound featuring an isoquinoline backbone substituted with a hydroxyamidine group at the 5-position.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N'-hydroxyisoquinoline-5-carboximidamide

InChI

InChI=1S/C10H9N3O/c11-10(13-14)9-3-1-2-7-6-12-5-4-8(7)9/h1-6,14H,(H2,11,13)

InChI Key

GXVWNEBJMXPREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with:

(Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide: A benzimidazole derivative synthesized via refluxing hydroxylamine hydrochloride with a precursor in ethanol .

N-Hydroxysuccinimide (NHS) : A widely used reagent for activating carboxyl groups in bioconjugation chemistry .

Table 1: Structural and Functional Comparisons
Property N-Hydroxy-5-isoquinolinecarboximidamide (Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide N-Hydroxysuccinimide (NHS)
Core Structure Isoquinoline Benzimidazole Cyclic hydroxamic acid
Functional Group N-Hydroxyamidine N-Hydroxyamidine N-Hydroxysuccinimide ester
Primary Applications Potential enzyme inhibition ROS modulation (studied in oxidative stress models) Bioconjugation reagent
Synthesis Conditions Not explicitly reported Reflux in ethanol with K₂CO₃ and hydroxylamine HCl Commercial synthesis
Safety Considerations Unknown (limited data) Research-use only; no medical validation Research-use only

Mechanistic and Bioactivity Differences

  • Reactivity: The isoquinoline core of this compound may confer distinct electronic properties compared to benzimidazole derivatives, altering interactions with biological targets. For example, the extended aromatic system in isoquinoline could enhance binding to enzymes like poly(ADP-ribose) polymerase (PARP), a target in cancer therapy.
  • Redox Activity: While both hydroxyamidine derivatives (isoquinoline and benzimidazole) may act as ROS scavengers, the isoquinoline derivative’s larger conjugated system might stabilize radical intermediates more effectively .
  • However, NHS is extensively characterized for stability and reactivity in biochemical assays, whereas data on the isoquinoline analog remain sparse.

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